

Application Notes and Protocols for Triphenylphosphinechlorogold(I) in Aza-Annulation Methodology

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Compound of Interest

Compound Name: *Triphenylphosphinechlorogold*

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These application notes provide a comprehensive overview of the utilization of **triphenylphosphinechlorogold(I)**, often in conjunction with a silver co-catalyst, for the synthesis of nitrogen-containing heterocycles (aza-heterocycles) through aza-annulation reactions. This methodology offers a powerful tool for the construction of molecular frameworks prevalent in pharmaceuticals and natural products.

Introduction

Gold(I) catalysts, particularly **triphenylphosphinechlorogold(I)** ($\text{Au}(\text{PPh}_3)\text{Cl}$), have emerged as effective promoters of aza-annulation reactions, which involve the formation of a new nitrogen-containing ring. These reactions typically proceed through the activation of alkynes or allenes by the cationic gold(I) species, generated in situ by the abstraction of the chloride ligand with a silver salt, followed by nucleophilic attack of a tethered nitrogen-containing group. This methodology is valued for its mild reaction conditions and functional group tolerance, making it a valuable asset in complex molecule synthesis.

Data Presentation

The following tables summarize the quantitative data for aza-annulation reactions catalyzed by **triphenylphosphinechlorogold(I)** and a silver co-catalyst, showcasing the substrate scope

and yields for the synthesis of various aza-heterocycles.

Table 1: Intramolecular Hydroamination of Alkynic Sulfonamides for the Synthesis of Azepines

Entry	Substrate	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)
1	N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide	Au(PPh ₃)C I (2.5 mol%), AgNTf ₂ (2.5 mol%)	CH ₂ Cl ₂	25	24	26[1]
2	N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide	Au(PPh ₃)C I (5.0 mol%), AgNTf ₂ (5.0 mol%)	CH ₂ Cl ₂	25	24	64[1]

Note: While demonstrating catalytic activity, the triphenylphosphine ligand showed lower efficiency compared to more specialized ligands in this specific transformation.[1]

Table 2: Relay Catalysis for the Synthesis of Tetrahydroquinolines via Intramolecular Hydroamination

Entry	Substrate	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2-(3-phenyl-2-propynyl)aniline	Ph ₃ PAuCl (5 mol%), AgOTf (5 mol%)	Toluene	rt	12	98[2][3]
2	2-(3-(4-methoxyphenyl)-2-propynyl)aniline	Ph ₃ PAuCl (5 mol%), AgOTf (5 mol%)	Toluene	rt	12	>99
3	2-(3-(4-chlorophenyl)-2-propynyl)aniline	Ph ₃ PAuCl (5 mol%), AgOTf (5 mol%)	Toluene	rt	12	99
4	2-(3-cyclohexyl-2-propynyl)aniline	Ph ₃ PAuCl (5 mol%), AgOTf (5 mol%)	Toluene	rt	12	99
5	5-methyl-2-(3-phenyl-2-propynyl)aniline	Ph ₃ PAuCl (5 mol%), AgOTf (5 mol%)	Toluene	rt	12	98

Note: The yields reported are for the final tetrahydroquinoline product after the subsequent asymmetric transfer hydrogenation step in the one-pot reaction.[2][3]

Experimental Protocols

Protocol 1: General Procedure for the Intramolecular Hydroamination of Alkynic Sulfonamides

This protocol is adapted from the initial screening experiments for the synthesis of azepine frameworks.

Materials:

- **Triphenylphosphinechlorogold(I)** ($\text{Au}(\text{PPh}_3)\text{Cl}$)
- Silver triflimide (AgNTf_2)
- Alkynic sulfonamide substrate
- Anhydrous dichloromethane (CH_2Cl_2)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried reaction vial under an inert atmosphere, add the alkynic sulfonamide substrate (1.0 equiv).
- Add anhydrous dichloromethane to dissolve the substrate.
- In a separate vial, premix **triphenylphosphinechlorogold(I)** (0.05 equiv) and silver triflimide (0.05 equiv) in anhydrous dichloromethane.
- Add the catalyst solution to the substrate solution via syringe.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired azepine derivative.

Protocol 2: One-Pot Tandem Synthesis of 2-Substituted Pyrrolidines/Piperidines

This protocol describes the initial gold-catalyzed step of a tandem reaction sequence.

Materials:

- **Triphenylphosphinechlorogold(I)** ($\text{AuCl}(\text{PPh}_3)$)
- Silver triflate (AgOTf)
- Propargylic alcohol
- Anhydrous toluene
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere, add **triphenylphosphinechlorogold(I)** (0.05 equiv) and silver triflate (0.05 equiv).
- Add anhydrous toluene and stir the mixture at room temperature.
- Add the propargylic alcohol (2.0 equiv) to the catalyst mixture.
- Stir the resulting mixture at room temperature for 30 minutes to ensure the formation of the α,β -unsaturated ketone or aldehyde intermediate via Meyer-Schuster rearrangement.
- The resulting mixture containing the activated intermediate is then ready for the subsequent addition of the amino olefin and the second catalyst for the tandem reaction.

Protocol 3: Intramolecular Hydroamination Step for the Synthesis of Tetrahydroquinolines

This protocol outlines the initial aza-annulation step in a relay catalysis sequence.

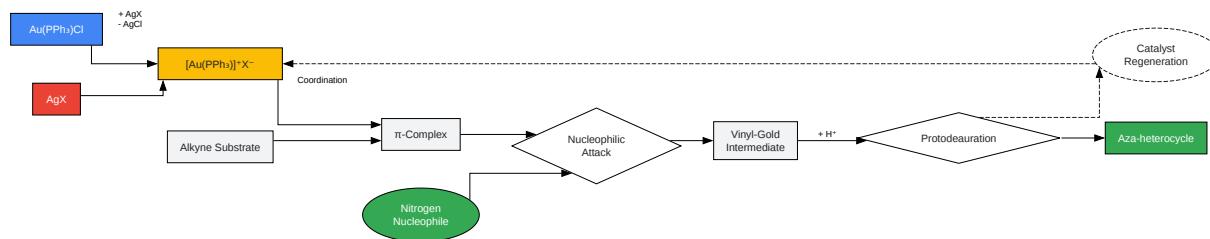
Materials:

- **Triphenylphosphinechlorogold(I)** (Ph_3PAuCl)
- Silver triflate (AgOTf)
- 2-(2-propynyl)aniline substrate
- Anhydrous toluene
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- The active catalyst, Ph_3PAuOTf , is generated *in situ*. In a dry reaction flask under an inert atmosphere, combine Ph_3PAuCl (0.05 equiv) and AgOTf (0.05 equiv) in anhydrous toluene.
- Stir the mixture at room temperature for a few minutes, which should result in the formation of a precipitate of AgCl .
- Add the 2-(2-propynyl)aniline substrate (1.0 equiv) to the catalyst mixture.
- The reaction then proceeds at room temperature, leading to the formation of the dihydroquinoline intermediate, which is then subjected to the subsequent asymmetric transfer hydrogenation in the same pot.

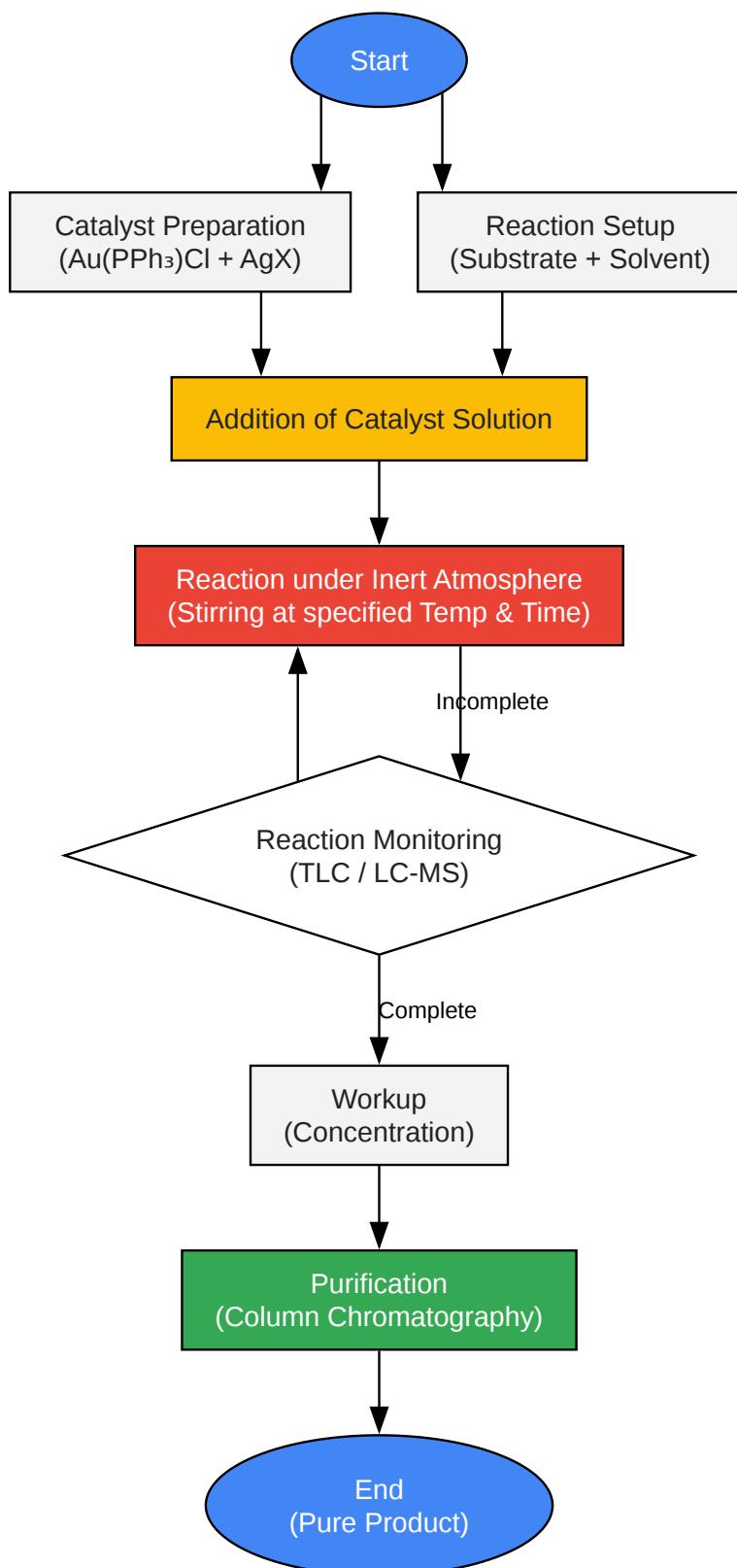
Mandatory Visualization Signaling Pathway for Gold(I)-Catalyzed Aza-Annulation



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Caption: Catalytic cycle for gold(I)-catalyzed aza-annulation.

Experimental Workflow for Aza-Annulation

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Caption: General experimental workflow for aza-annulation.

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References

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